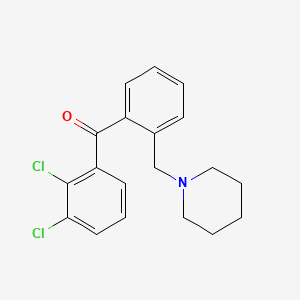

2,3-Dichloro-2'-piperidinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-10-6-9-16(18(17)21)19(23)15-8-3-2-7-14(15)13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEHULYMFISHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643611 | |

| Record name | (2,3-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-65-4 | |

| Record name | (2,3-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-(piperidinomethyl)phenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-2’-piperidinomethyl benzophenone may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various substituted benzophenone derivatives .

Scientific Research Applications

2,3-Dichloro-2’-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:

*Spiro-substituted analogue from .

Key Observations:

- Piperidinomethyl Group: The piperidine moiety contributes basicity and moderate hydrophobicity, which may affect solubility and membrane permeability. This contrasts with methyl-substituted analogues (e.g., 2,6-dimethyl derivative), where electron-donating groups increase hydrophobicity without significant polarity .

- Spiro-Substituted Derivatives : Compounds like the spiro ring analogue () exhibit steric rigidity, which could alter binding kinetics in biological targets compared to flexible piperidine derivatives .

Biological Activity

2,3-Dichloro-2'-piperidinomethyl benzophenone (DCB) is a synthetic compound that has garnered attention in various fields, including chemistry and biology, due to its potential biological activities. This article explores the biological activity of DCB, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

- Molecular Formula : C19H19Cl2NO

- Molecular Weight : 348.27 g/mol

- CAS Number : 898773-65-4

DCB is characterized by a benzophenone structure modified with dichloro and piperidinomethyl groups, which contribute to its unique chemical behavior and biological interactions.

The biological activity of DCB is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that DCB can modulate enzyme activity and receptor interactions, leading to various physiological effects. The exact pathways involved remain under investigation but are believed to include:

- Enzyme Inhibition : DCB may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways.

Antimicrobial Activity

Recent studies have indicated that DCB possesses antimicrobial properties. In vitro tests have shown that DCB exhibits activity against various bacterial strains. For instance, a comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Cytotoxicity

Research has also examined the cytotoxic effects of DCB on cancer cell lines. A study utilizing the MTT assay revealed that DCB induces apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of exposure. This suggests potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

Study on Repellent Properties

A notable study evaluated the repellent properties of DCB against rodents. The compound was tested using a barrier penetration bioassay, where it demonstrated significant efficacy in reducing rodent damage to treated bags containing food. The results indicated a protection rate exceeding 60%, suggesting potential applications in pest control.

Long-Term Toxicity Assessment

In a long-term toxicity study involving rats, DCB was administered at varying doses over several months. The findings indicated no significant increase in tumor incidence; however, some biochemical changes were noted, including elevated liver enzymes at higher doses, warranting further investigation into its safety profile.

Q & A

Q. What analytical techniques are recommended for quantifying 2,3-Dichloro-2'-piperidinomethyl benzophenone in complex matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is effective for trace analysis in plant extracts or environmental samples. For example, a limit of quantification (LOQ) of 10 mg/kg was achieved using GC-MS after extraction and derivatization steps .

- High-Performance Liquid Chromatography (HPLC) is suitable for pharmaceutical matrices, as demonstrated in studies analyzing benzophenone derivatives. Polarographic methods can also detect impurities (e.g., benzophenone in phenytoin) with high specificity .

Q. What synthetic routes are reported for synthesizing this compound?

Methodological Answer:

- While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for benzophenone derivatives involve:

- Multi-step functionalization : Introducing piperidinomethyl and dichloro groups via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like Ru(II) complexes with BINAP ligands (as seen in dichloro-BINAP-Ru syntheses) .

- Protection-deprotection strategies : For sterically hindered benzophenones, as demonstrated in benzodiazepine syntheses .

Q. What safety protocols are critical given the carcinogenic potential of benzophenone derivatives?

Methodological Answer:

- Exposure minimization : Use fume hoods and personal protective equipment (PPE), as benzophenone derivatives can be absorbed via inhalation, dermal, or oral routes .

- Risk assessment : Follow IARC’s Group 2B classification ("possibly carcinogenic"), which is based on oral carcinogenicity in animal models. Prioritize alternatives if endocrine disruption or reactive oxygen species (ROS) generation is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenic potential between oral and dermal exposure routes?

Methodological Answer:

- Route-specific studies : Design in vivo/in vitro models to compare bioavailability and metabolite profiles. For example, IARC noted oral administration induced tumors in rodents, but dermal application did not .

- Mechanistic analysis : Investigate whether dermal absorption limits systemic exposure or if localized metabolism (e.g., cytochrome P450 activity in skin) mitigates toxicity .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

- Diffusion modeling : Apply Fick’s law to estimate partition coefficients and persistence in aquatic systems, as done for benzophenone diffusion into PDMS (diffusion coefficient: 1.3 × 10⁻¹⁰ m²/s in acetone) .

- Ecotoxicity assays : Use algae or Daphnia magna to assess bioaccumulation potential, given structural similarities to octocrylene, which degrades into benzophenone and harms marine life .

Q. What strategies characterize polymorphic forms of benzophenone derivatives?

Methodological Answer:

- X-ray diffraction (XRD) : Resolve metastable β-polymorphs (monoclinic, space group C2/c) versus stable α-forms (orthorhombic, P2₁2₁2₁) using powder or single-crystal XRD. Cooling melts to 243 K can induce metastable phases .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., β-form melts at 297–299 K vs. α-form at 321 K) .

Q. How can mechanistic studies evaluate endocrine disruption by this compound?

Methodological Answer:

- In vitro assays : Use immortalized GnRH neurons to measure autophagy protein markers (e.g., LC3-II) under exposure, as done for benzophenone-2 and -3 .

- Hormone receptor binding : Employ competitive binding assays with estrogen receptors (ERα/β) to quantify disruption potential, aligning with WHO findings on benzophenone’s estrogenic interference .

Data Contradiction Analysis Example

Conflict : Oral studies show carcinogenicity, but dermal studies do not.

Resolution Framework :

Bioavailability assessment : Compare systemic concentrations via LC-MS/MS after oral vs. topical application.

Metabolite profiling : Identify route-specific metabolites (e.g., hydroxylated or conjugated derivatives) using HPLC-QTOF.

ROS quantification : Measure oxidative stress markers (e.g., 8-OHdG) in target organs to link exposure routes to mechanistic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.